molecular formula C14H15ClN2O3S B2439215 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide CAS No. 1008423-95-7

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2439215
CAS No.: 1008423-95-7
M. Wt: 326.8
InChI Key: XOIWJKPYCHXNTB-UHFFFAOYSA-N
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Description

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group and a sulfonamide group, along with a methoxyphenyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chlorinated pyridine with sulfonamide derivatives under basic conditions.

    Addition of the Methoxyphenyl Ethyl Side Chain: The final step involves the alkylation of the sulfonamide with 2-methoxyphenyl ethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide.

    Reduction: Formation of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other proteins and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfapyridine: Known for its anti-inflammatory effects.

Uniqueness

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide is unique due to its specific structural features, such as the chloro and methoxyphenyl ethyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.

Properties

IUPAC Name

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-10(12-5-3-4-6-13(12)20-2)17-21(18,19)11-7-8-14(15)16-9-11/h3-10,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWJKPYCHXNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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